molecular formula C9H8N2S B3024316 2-Phenyl-1,3-thiazol-4-amine CAS No. 123970-57-0

2-Phenyl-1,3-thiazol-4-amine

Cat. No. B3024316
CAS RN: 123970-57-0
M. Wt: 176.24 g/mol
InChI Key: BVQGIJQRHQGPHD-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazol-4-amine is a chemical compound with the CAS Number: 123970-57-0 . It has a molecular weight of 176.24 . Thiazoles, including this compound, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic methods . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiazole Derivatives: 2-Phenyl-1,3-thiazol-4-amine is used in the synthesis of various thiazole derivatives. A study by Safaei‐Ghomi et al. (2012) reported a three-component reaction involving primary amines, carbon disulfide, and bromoacetophenone to synthesize 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives with biological significance (Safaei‐Ghomi et al., 2012).
  • Catalyst-Free Synthesis Approach: Kumar et al. (2013) described a catalyst-free, regioselective one-pot synthesis method for thiazol-2-imines using amines, phenyl isothiocyanate, and β-nitroacrylate (Kumar, Ragini, & Meshram, 2013).

Biological and Pharmaceutical Research

  • Antimicrobial Agents: Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which demonstrated potent antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).
  • Anticancer Evaluation: Yakantham et al. (2019) synthesized thiazol-4-amine derivatives with demonstrated anticancer activity against human cancer cell lines, including breast, lung, and prostate cancer (Yakantham, Sreenivasulu, & Raju, 2019).

Industrial and Material Science Applications

  • Corrosion Inhibition Studies: Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives, including this compound, to assess their performance as corrosion inhibitors for iron (Kaya et al., 2016).
  • Security Ink Development: Lu and Xia (2016) reported the use of benzo[d]thiazol-2-yl)vinyl-N,N-dimethyl-(1,1′-biphenyl)-4-amine, a related compound, in the development of security ink with morphology-dependent fluorochromism and multi-stimuli response (Lu & Xia, 2016).

Safety and Hazards

The safety data sheet for a similar compound, Phenyl-1,3-thiazol-4-yl)methylamine, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Thiazoles, including 2-Phenyl-1,3-thiazol-4-amine, have been proposed as good starting points for the development of new drugs due to their diverse biological activities . Future research could focus on enhancing their activity and decreasing potential toxic side effects .

Mechanism of Action

Target of Action

The primary target of 2-Phenyl-1,3-thiazol-4-amine is S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for cell growth and proliferation .

Mode of Action

This compound interacts with its target, S-methyl-5-thioadenosine phosphorylase, leading to the inhibition of this enzyme . This interaction results in the disruption of the methionine salvage pathway, which can lead to the inhibition of cell growth and proliferation .

Biochemical Pathways

The compound affects the methionine salvage pathway by inhibiting the enzyme S-methyl-5-thioadenosine phosphorylase . This pathway is crucial for the synthesis of methionine from S-adenosylmethionine (SAM), a universal methyl group donor involved in the methylation of a wide range of substrates, including DNA, RNA, proteins, and lipids .

Pharmacokinetics

Thiazoles, the class of compounds to which it belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The inhibition of S-methyl-5-thioadenosine phosphorylase by this compound leads to the disruption of the methionine salvage pathway . This disruption can inhibit cell growth and proliferation, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s distribution within the body .

properties

IUPAC Name

2-phenyl-1,3-thiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQGIJQRHQGPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562173
Record name 2-Phenyl-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123970-57-0
Record name 2-Phenyl-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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